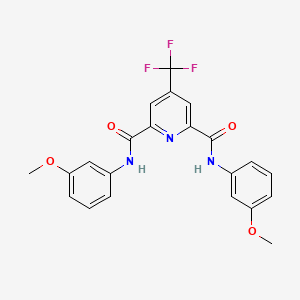

N2,N6-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide

Description

N²,N⁶-Bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring:

- A 4-trifluoromethyl group on the pyridine ring, improving metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-N,6-N-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O4/c1-31-16-7-3-5-14(11-16)26-20(29)18-9-13(22(23,24)25)10-19(28-18)21(30)27-15-6-4-8-17(12-15)32-2/h3-12H,1-2H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUABKYUNGSPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2,N6-bis(3-methoxyphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide (CAS Number: 1092344-88-1) is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 445.4 g/mol. The compound features a pyridine ring substituted with methoxyphenyl groups and a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H18F3N3O4 |

| Molecular Weight | 445.4 g/mol |

| CAS Number | 1092344-88-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's binding affinity to various receptors and enzymes, potentially modulating their activity. This interaction may influence signaling pathways related to inflammation, pain, and other physiological processes.

Pharmacological Effects

Recent studies have highlighted the compound's potential pharmacological effects:

- Anti-inflammatory Activity : this compound has been investigated for its role as an antagonist of the EP4 receptor, which is involved in inflammatory responses. In vitro assays demonstrated significant inhibition of prostaglandin E2 (PGE2)-induced TNFα production in human whole blood assays, showcasing an IC50 value of 123 nM .

- Anticancer Potential : The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and renal cancers . Further research is needed to elucidate the specific pathways involved.

- Analgesic Effects : Given its anti-inflammatory properties, there is potential for this compound to serve as an analgesic agent. Studies comparing it with traditional NSAIDs have shown promising results in pain models .

Study 1: Anti-inflammatory Activity

A study conducted on a series of pyridine derivatives reported that this compound exhibited enhanced anti-inflammatory activity compared to other compounds in its class. The study utilized ex vivo models to assess the inhibition of inflammatory cytokines .

Study 2: Anticancer Evaluation

In another investigation focusing on the anticancer properties of pyridine derivatives, this compound was tested against a panel of human tumor cell lines. Results indicated moderate cytotoxicity, warranting further exploration into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Catalytic and Coordination Chemistry

- Pd complexes () with tert-butylphenyl substituents exhibit steric bulk for stabilizing metal centers. The target compound’s smaller 3-methoxyphenyl groups may allow faster substrate access in catalysis but reduce thermal stability.

- Schiff base ligands () require aldehyde condensation for metal binding. The target compound lacks this functionality unless modified post-synthesis.

Structural and Electronic Features

- Intramolecular H-bonding : Observed in Schiff base analogs (O–H⋯N bonds, 1.41–1.42 Å; ) may stabilize the target compound’s conformation, influencing bioactivity .

- Trifluoromethyl effects : The electron-withdrawing CF₃ group in the target compound (similar to ) enhances resistance to oxidative metabolism, a key advantage in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.